Fmoc-D-3-thienylalanine

Catalog No.
S760057
CAS No.
220497-90-5
M.F
C22H19NO4S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-thienylalanine

CAS Number

220497-90-5

Product Name

Fmoc-D-3-thienylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

LSBZJMRHROCYGY-HXUWFJFHSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O

Fmoc-D-3-thienylalanine (CAS 220497-90-5) is a highly specialized, Fmoc-protected unnatural amino acid utilized primarily as a bioisostere for D-phenylalanine in solid-phase peptide synthesis (SPPS). Featuring a thiophene ring in place of a standard phenyl group, this compound introduces precise steric bulk, altered electron density, and enhanced lipophilicity to peptide sequences. For procurement teams and synthetic chemists, it serves as a critical building block for developing protease-resistant, highly selective peptide therapeutics, offering superior downstream pharmacokinetic properties without compromising coupling efficiency during automated manufacturing [1].

Substituting Fmoc-D-3-thienylalanine with generic alternatives like Fmoc-D-phenylalanine or Fmoc-L-3-thienylalanine fundamentally compromises end-product performance. The standard D-phenylalanine lacks the specific electron-rich sulfur heteroatom and altered dihedral angles provided by the thiophene ring, which are critical for precise hydrophobic pocket binding and off-target receptor exclusion. Furthermore, reverting to an L-enantiomer strips the peptide of its inherent resistance to endogenous proteases. Even the closely related Fmoc-D-2-thienylalanine isomer presents a different spatial orientation of the sulfur atom, which can disrupt optimal pi-stacking interactions and reduce target affinity, making exact procurement of the 3-thienyl isomer non-negotiable for optimized therapeutic sequences[1].

Receptor Selectivity via Hydrophobic Shielding

In the development of selective peptide agonists, the substitution of D-phenylalanine with D-3-thienylalanine alters the hydrophobic bulk and electron density of the side chain. This specific bioisosteric replacement provides favorable interactions with target hydrophobic pockets while sterically clashing with off-target receptors. Studies demonstrate that incorporating D-3-thienylalanine can increase target receptor selectivity by over 100-fold compared to baseline D-phenylalanine [1]. Furthermore, the 3-thienyl isomer exhibits a tighter binding affinity than the 2-thienyl isomer due to the optimal trajectory of the sulfur atom.

Evidence DimensionReceptor selectivity (Target vs. Off-target)
Target Compound Data>100-fold selectivity margin
Comparator Or BaselineFmoc-D-Phe-OH (baseline selectivity)
Quantified DifferenceSignificant reduction in off-target binding
ConditionsReceptor binding assays for peptide analogs

Crucial for procuring precursors for highly selective peptide therapeutics without off-target toxicity.

Proteolytic Stability and Serum Half-Life

The incorporation of Fmoc-D-3-thienylalanine into peptide backbones provides dual protection against enzymatic degradation. The D-enantiomer configuration inherently resists natural proteases, while the bulky, hydrophobic thiophene ring physically shields adjacent polar amide bonds from hydrolytic cleavage. Compared to peptides synthesized with L-3-thienylalanine or standard D-phenylalanine, D-3-thienylalanine-containing peptides show up to a 4-fold increase in serum half-life [1]. This makes it a critical procurement choice for extending the in vivo stability of peptide drugs.

Evidence DimensionProteolytic stability (Serum half-life)
Target Compound DataExtended half-life (up to 4x increase)
Comparator Or BaselineL-isomers or standard D-Phe
Quantified Difference>300% increase in resistance to enzymatic hydrolysis
ConditionsIn vitro serum stability assays

Justifies the higher procurement cost of this unnatural D-amino acid by directly enabling long-acting peptide formulations.

SPPS Coupling Efficiency and Processability

For industrial scale-up of solid-phase peptide synthesis (SPPS), coupling efficiency is a primary cost driver. While bulkier hydrophobic analogs like Fmoc-D-Nal-OH (naphthylalanine) often suffer from steric hindrance leading to sub-85% single-coupling yields, Fmoc-D-3-thienylalanine maintains an excellent balance of steric bulk and reactivity. It routinely achieves greater than 98% coupling efficiency using standard HATU or DIC activation protocols . This near-quantitative yield eliminates the need for expensive double-coupling steps required by larger bioisosteres.

Evidence DimensionSPPS Single-Coupling Yield
Target Compound Data>98% yield
Comparator Or BaselineFmoc-D-Nal-OH (<85% single-coupling yield)
Quantified Difference>13% improvement in primary coupling efficiency
ConditionsStandard Fmoc SPPS (HATU/DIPEA activation)

Ensures high-yield manufacturability and reproducibility in automated peptide synthesis workflows, lowering overall production costs.

Synthesis of Highly Selective Receptor Agonists

Leveraged for its unique steric bulk to fit specific hydrophobic pockets while clashing with off-target receptors, making it the preferred precursor for highly selective melanocortin (MC1R) and GnRH analogs[1].

Development of Protease-Resistant Peptide Therapeutics

Utilized when adjacent polar amide bonds require physical shielding from enzymatic hydrolysis, significantly extending the serum half-life of the final peptide drug compared to standard D-phenylalanine substitutions[1].

Industrial Scale Solid-Phase Peptide Synthesis (SPPS)

Serves as a high-yield, drop-in replacement for bulkier unnatural amino acids in automated SPPS workflows, maintaining near-quantitative coupling efficiencies without the need for resource-intensive double-coupling protocols .

XLogP3

4.3

Sequence

X

Dates

Last modified: 08-15-2023

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